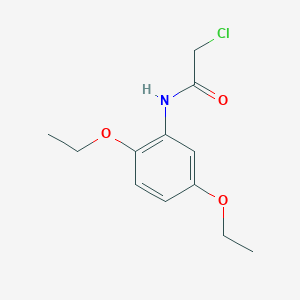
2-chloro-N-(2,5-diethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,5-diethoxyphenyl)acetamide is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.72 . It is also known by its IUPAC name, 2-chloro-N-(2,5-diethoxyphenyl)acetamide .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2,5-diethoxyphenyl)acetamide consists of a central acetamide group (CH3CONH) attached to a chlorine atom (Cl) and a phenyl ring (C6H4) which is substituted with two ethoxy groups (OC2H5) at the 2nd and 5th positions .Aplicaciones Científicas De Investigación
Proteomics Research
2-chloro-N-(2,5-diethoxyphenyl)acetamide: is utilized in proteomics research, where it serves as a biochemical tool . Its properties enable researchers to study protein expression, modifications, and interactions. This compound’s stability and reactivity make it suitable for tagging or modifying proteins, which can then be analyzed using various proteomic techniques.
Pharmaceutical Development
This compound is involved in the synthesis of pharmaceuticals . Its chemical structure allows for the creation of various derivatives that can be potential candidates for drug development. Its role in the synthesis of novel compounds with possible therapeutic effects is a significant area of research.
Agricultural Chemistry
In agriculture, 2-chloro-N-(2,5-diethoxyphenyl)acetamide may be explored for its potential use in the development of new herbicides or pesticides . The chloroacetamide group is known for its herbicidal properties, and modifications to this structure could lead to the creation of more effective and environmentally friendly agricultural chemicals.
Material Science
The compound’s molecular structure and properties are of interest in material science . Researchers can investigate its incorporation into polymers or coatings, potentially leading to materials with unique characteristics such as enhanced durability or chemical resistance.
Environmental Applications
There is potential for 2-chloro-N-(2,5-diethoxyphenyl)acetamide to be used in environmental applications, such as the development of sensors or assays for detecting pollutants or toxins . Its reactivity with various environmental contaminants could be harnessed to create sensitive detection methods.
Biotechnological Research
In biotechnology, this compound could be used in the study of enzyme-substrate interactions or as a building block for synthesizing complex organic molecules . Its versatility in chemical reactions makes it a valuable asset in designing experiments and developing new biotechnological tools.
Safety and Hazards
The safety and hazards associated with 2-chloro-N-(2,5-diethoxyphenyl)acetamide are represented by the following pictograms: GHS05, GHS07 . The compound is considered dangerous with hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-chloro-N-(2,5-diethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-3-16-9-5-6-11(17-4-2)10(7-9)14-12(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDHBFGJQYHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,5-diethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

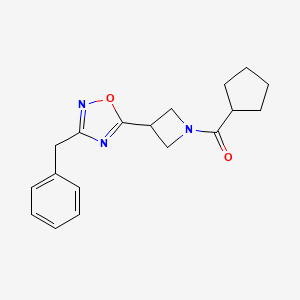
![N-(cyanomethyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2881127.png)


![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2881133.png)
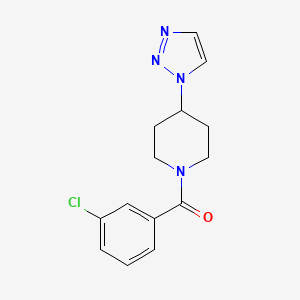

![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881137.png)
![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B2881138.png)

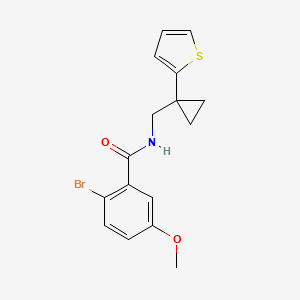
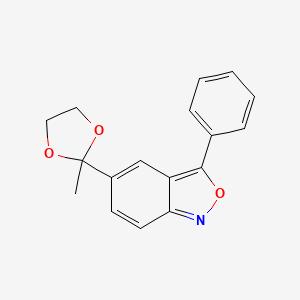
![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2881145.png)
